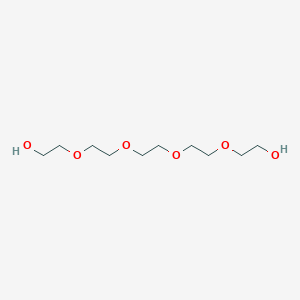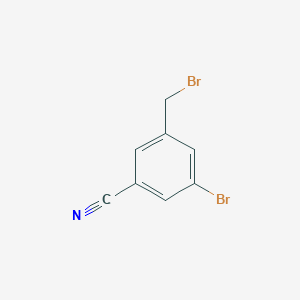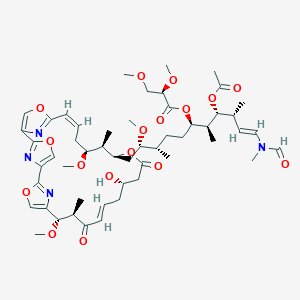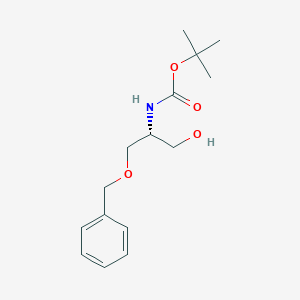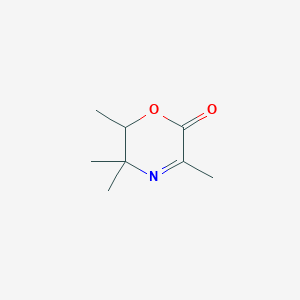
2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one, also known as TEMPO, is a stable free radical that has been widely used in various scientific research applications. This compound has gained significant attention due to its unique properties, including its ability to act as a powerful oxidizing agent and its potential use as a catalyst in organic synthesis. In
Mécanisme D'action
2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one acts as a stable free radical that can accept and donate electrons, making it an excellent oxidizing agent. It can oxidize a wide range of organic compounds, including alcohols, aldehydes, and amines. The oxidation reaction proceeds through a single-electron transfer mechanism, where 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one accepts an electron from the substrate, forming a radical intermediate that can undergo further oxidation.
Effets Biochimiques Et Physiologiques
2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one has been shown to have a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative stress and damage. 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one has also been shown to have anti-inflammatory effects and can inhibit the production of cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one has several advantages for use in lab experiments. It is stable and easy to handle, making it a convenient reagent for oxidation reactions. It is also relatively inexpensive and readily available. However, 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one has some limitations, including its limited solubility in nonpolar solvents and its potential to form dimers and oligomers, which can affect the reaction kinetics.
Orientations Futures
There are several future directions for the use of 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one in scientific research. One area of interest is the development of new catalytic systems based on 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one for the oxidation of organic compounds. Another area of interest is the use of 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one in the synthesis of new materials, such as polymers and nanoparticles. Additionally, the use of 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one in the modification of biomolecules, such as proteins and nucleic acids, is an area of active research.
Méthodes De Synthèse
2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one can be synthesized via a simple and efficient method using a mixture of sodium hypochlorite and 2,2,6,6-tetramethylpiperidine-1-oxyl (2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one) in water. The reaction proceeds under mild conditions and results in high yields of 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one. The purity of the product can be further improved by recrystallization from ethanol.
Applications De Recherche Scientifique
2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one has been widely used in various scientific research applications, including organic synthesis, polymer chemistry, and material science. It can act as a powerful oxidizing agent and can be used as a catalyst in the oxidation of alcohols to aldehydes and ketones. 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one can also be used as a mediator in the oxidation of lignin, a complex polymer found in plant cell walls, to produce valuable chemicals and materials.
Propriétés
Numéro CAS |
114581-80-5 |
|---|---|
Nom du produit |
2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
2,3,3,5-tetramethyl-2H-1,4-oxazin-6-one |
InChI |
InChI=1S/C8H13NO2/c1-5-7(10)11-6(2)8(3,4)9-5/h6H,1-4H3 |
Clé InChI |
QQYACVGEJZOCIH-UHFFFAOYSA-N |
SMILES |
CC1C(N=C(C(=O)O1)C)(C)C |
SMILES canonique |
CC1C(N=C(C(=O)O1)C)(C)C |
Synonymes |
2H-1,4-Oxazin-2-one, 5,6-dihydro-3,5,5,6-tetramethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



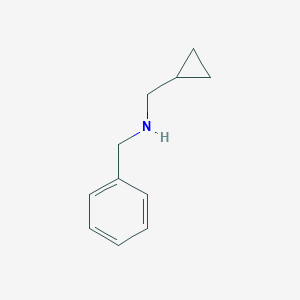
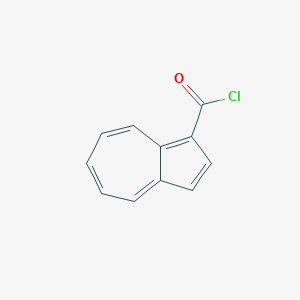



![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)
![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)

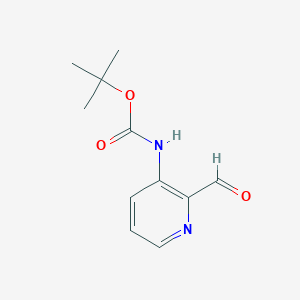
![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)
